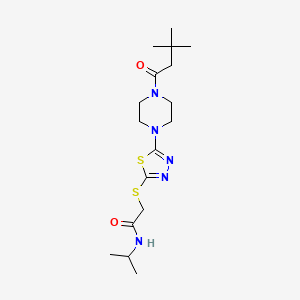
2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H29N5O2S2 and its molecular weight is 399.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-(3,3-dimethylbutanoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a novel derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A thiadiazole ring , which is associated with various pharmacological effects.
- A piperazine moiety , contributing to its bioactivity.
- An isopropylacetamide group , enhancing solubility and bioavailability.
Biological Activity Overview
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The compound demonstrated significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of approximately 0.28 µg/mL .
- Another study reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
-
Mechanism of Action :
- The compound induces cell cycle arrest at the G2/M phase in MCF-7 cells , suggesting it interferes with the normal progression of the cell cycle.
- It also down-regulates matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA) expression levels in treated cells, indicating a potential mechanism for inhibiting metastasis .
Additional Biological Activities
Beyond anticancer effects, thiadiazole derivatives have shown:
- Antibacterial Properties : Some derivatives have been linked to antibacterial activity comparable to third-generation cephalosporins .
- Anti-inflammatory Effects : Research suggests these compounds may also possess anti-inflammatory properties due to their structural characteristics .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 µg/mL | G2/M phase arrest |
| Anticancer | HCT116 | 3.29 µg/mL | Induction of apoptosis |
| Anticancer | H460 | 10 µg/mL | Inhibition of proliferation |
| Antibacterial | Various | Variable | Similar to third-generation cephalosporins |
| Anti-inflammatory | Not specified | Not specified | Potential modulation of inflammatory pathways |
Case Studies
-
Case Study on MCF-7 Cells :
- In vitro experiments demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells through G2/M phase arrest and apoptosis induction. This was evidenced by flow cytometry and mitochondrial membrane potential assays.
- Comparative Study :
属性
IUPAC Name |
2-[[5-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S2/c1-12(2)18-13(23)11-25-16-20-19-15(26-16)22-8-6-21(7-9-22)14(24)10-17(3,4)5/h12H,6-11H2,1-5H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLNIKRCVOJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














